molecular formula C17H25N3O B14997300 N-[(1-butyl-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide

N-[(1-butyl-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide

Cat. No.: B14997300
M. Wt: 287.4 g/mol
InChI Key: KHNFKFZKRLBLNC-UHFFFAOYSA-N
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Description

N-[(1-Butyl-1H-1,3-benzodiazol-2-yl)methyl]-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzimidazole ring fused with a butyl group and a dimethylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Butyl-1H-1,3-benzodiazol-2-yl)methyl]-2,2-dimethylpropanamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with butyl bromide in the presence of a base such as potassium carbonate to introduce the butyl group.

    Amidation: The final step involves the reaction of the alkylated benzimidazole with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes:

    Selection of Solvents: Use of high-boiling solvents to ensure complete reactions.

    Catalysts: Employing catalysts to increase reaction rates and yields.

    Purification: Utilizing techniques such as recrystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Butyl-1H-1,3-benzodiazol-2-yl)methyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-[(1-Butyl-1H-1,3-benzodiazol-2-yl)methyl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-Butyl-1H-1,3-benzodiazol-2-yl)methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other enzymes and receptors, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Mebendazole: An antiparasitic drug with a benzimidazole core.

    Albendazole: Another antiparasitic agent with a similar structure.

Uniqueness

N-[(1-Butyl-1H-1,3-benzodiazol-2-yl)methyl]-2,2-dimethylpropanamide is unique due to the presence of the butyl group and the dimethylpropanamide moiety, which may enhance its lipophilicity and biological activity compared to simpler benzimidazole derivatives.

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

N-[(1-butylbenzimidazol-2-yl)methyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C17H25N3O/c1-5-6-11-20-14-10-8-7-9-13(14)19-15(20)12-18-16(21)17(2,3)4/h7-10H,5-6,11-12H2,1-4H3,(H,18,21)

InChI Key

KHNFKFZKRLBLNC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CNC(=O)C(C)(C)C

Origin of Product

United States

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